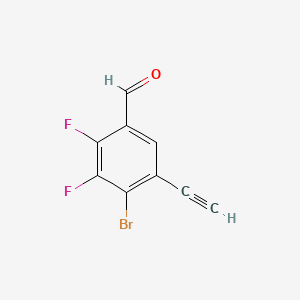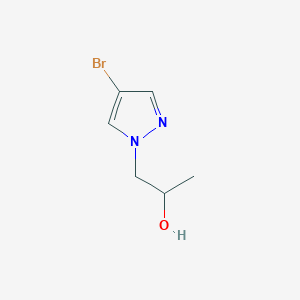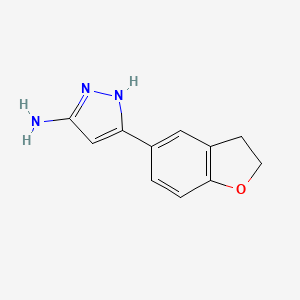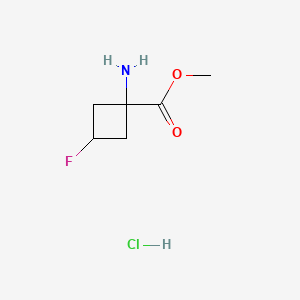![molecular formula C12H23NO3S B13476099 Tert-butyl N-[4-(acetylsulfanyl)-2-methylbutan-2-YL]carbamate](/img/structure/B13476099.png)
Tert-butyl N-[4-(acetylsulfanyl)-2-methylbutan-2-YL]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[4-(acetylsulfanyl)-2-methylbutan-2-YL]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, an acetylsulfanyl group, and a carbamate functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[4-(acetylsulfanyl)-2-methylbutan-2-YL]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate acetylsulfanyl derivative. One common method is the use of a three-component coupling reaction involving amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times .
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves the use of large-scale reactors and continuous flow processes. The use of nonmetallic regenerable reagents and catalysts, such as silicon tetramethoxide (Si(OMe)4) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), allows for efficient and environmentally friendly production .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-[4-(acetylsulfanyl)-2-methylbutan-2-YL]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in the reactions of this compound include trifluoroacetic acid (TFA) for deprotection, and palladium on carbon (Pd-C) for catalytic hydrogenation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Tert-butyl N-[4-(acetylsulfanyl)-2-methylbutan-2-YL]carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tert-butyl N-[4-(acetylsulfanyl)-2-methylbutan-2-YL]carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, releasing the free amine. This process is often used in peptide synthesis to selectively deprotect amine groups without affecting other functional groups .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl carbamate: A simpler carbamate used as a protecting group for amines.
Tert-butyl N-(4-formylbenzyl)carbamate: Another carbamate derivative with a formyl group, used in organic synthesis.
Tert-butyl benzyl(4-hydroxybutyl)carbamate: A carbamate with a hydroxybutyl group, used in various chemical reactions.
Uniqueness
Tert-butyl N-[4-(acetylsulfanyl)-2-methylbutan-2-YL]carbamate is unique due to the presence of the acetylsulfanyl group, which imparts specific reactivity and stability to the compound. This makes it particularly useful in applications where selective protection and deprotection of amine groups are required .
Propiedades
Fórmula molecular |
C12H23NO3S |
|---|---|
Peso molecular |
261.38 g/mol |
Nombre IUPAC |
S-[3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butyl] ethanethioate |
InChI |
InChI=1S/C12H23NO3S/c1-9(14)17-8-7-12(5,6)13-10(15)16-11(2,3)4/h7-8H2,1-6H3,(H,13,15) |
Clave InChI |
YRUZOZQEWQENHK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SCCC(C)(C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2,2-Dimethylpropanoyl)oxy]butanoic acid](/img/structure/B13476027.png)


![7-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13476061.png)
![6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B13476066.png)
![methyl({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine dihydrochloride](/img/structure/B13476072.png)

![1-(Chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B13476086.png)

![1-[(3R)-1-benzylpiperidin-3-yl]methanamine dihydrochloride](/img/structure/B13476101.png)



